Potassium nonylphenolate Potassium nonylphenolate
Brand Name: Vulcanchem
CAS No.: 27936-43-2
VCID: VC3954985
InChI: InChI=1S/C15H24O.K/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h9-10,12-13,16H,2-8,11H2,1H3;/q;+1/p-1
SMILES: CCCCCCCCCC1=CC=CC=C1[O-].[K+]
Molecular Formula: C15H23KO
Molecular Weight: 258.44 g/mol

Potassium nonylphenolate

CAS No.: 27936-43-2

Cat. No.: VC3954985

Molecular Formula: C15H23KO

Molecular Weight: 258.44 g/mol

* For research use only. Not for human or veterinary use.

Potassium nonylphenolate - 27936-43-2

Specification

CAS No. 27936-43-2
Molecular Formula C15H23KO
Molecular Weight 258.44 g/mol
IUPAC Name potassium;2-nonylphenolate
Standard InChI InChI=1S/C15H24O.K/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h9-10,12-13,16H,2-8,11H2,1H3;/q;+1/p-1
Standard InChI Key XPCLSVISJWLKJE-UHFFFAOYSA-M
SMILES CCCCCCCCCC1=CC=CC=C1[O-].[K+]
Canonical SMILES CCCCCCCCCC1=CC=CC=C1[O-].[K+]

Introduction

Chemical and Structural Properties of Potassium Nonylphenolate

Molecular Composition and Identification

Potassium nonylphenolate belongs to the alkylphenol family, characterized by a phenolic ring substituted with a branched nonyl chain (C9H19\text{C}_9\text{H}_{19}) and a potassium ion counterbalancing the phenolic oxygen’s negative charge . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature identifies it as potassium 4-nonylphenolate, reflecting the para-substitution of the nonyl group. Its structural formula (Fig. 1) highlights the hydrophobic nonyl chain and hydrophilic phenolic group, enabling surfactant behavior.

Table 1: Key Chemical Properties of Potassium Nonylphenolate

PropertyValue
CAS No.27936-43-2
Molecular FormulaC15H23KO\text{C}_{15}\text{H}_{23}\text{KO}
Molecular Weight258.44 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar solvents (e.g., water, ethanol)
StabilityHygroscopic; decomposes under acidic conditions

Synthesis and Industrial Production

The synthesis of potassium nonylphenolate involves the alkylation of phenol with nonene (C9H18\text{C}_9\text{H}_{18}) followed by neutralization with potassium hydroxide . Nonene, typically a mixture of branched isomers derived from propene oligomerization, reacts with phenol in the presence of acid catalysts to yield technical-grade nonylphenol. Subsequent treatment with aqueous KOH produces the potassium salt. Industrial batches often contain >90% para-substituted isomers due to steric and electronic factors favoring para-alkylation .

Environmental Behavior and Ecotoxicology

Biodegradation Pathways

Table 2: Environmental Fate Parameters

ParameterValueSource
Hydrolysis half-life7–21 days (pH 7–9)
Soil adsorption (KocK_{oc})1200–3500 L/kg
Aquatic toxicity (LC50)0.1–1.2 mg/L (fish)

Ecotoxicological Impacts

Nonylphenol, the primary degradation product, disrupts endocrine systems in aquatic organisms by mimicking 17β-estradiol. Chronic exposure at 10–50 µg/L induces vitellogenin synthesis in male fish, impairing reproductive function . Invertebrates exhibit reduced fecundity and growth retardation at sublethal concentrations (1–5 µg/L) . Terrestrial organisms face risks via biosolid-amended soils, where nonylphenol residues persist for >150 days .

Human Health and Toxicological Profile

Acute and Chronic Toxicity

Dermal exposure to potassium nonylphenolate causes irritation and sensitization, necessitating protective equipment during handling. Oral studies in rodents reveal hepatotoxicity at doses ≥250 mg/kg/day, characterized by elevated liver enzymes and histopathological changes . Chronic exposure correlates with oxidative stress, evidenced by increased reactive oxygen species (ROS) and depleted glutathione reserves .

Endocrine Disruption and Carcinogenicity

Nonylphenol metabolites act as xenoestrogens, binding to estrogen receptors (ER-α/β) with 100–1000-fold lower affinity than estradiol . In vitro assays show proliferation of MCF-7 breast cancer cells at 10 nM concentrations, suggesting potential carcinogenicity . Regulatory agencies classify nonylphenol as a Category 2 reproductive toxicant under CLP regulations .

Regulatory Landscape and Risk Mitigation

Global Regulatory Status

The European Union’s REACH regulation restricts nonylphenol ethoxylates (NPEs) and their derivatives in concentrations ≥0.1% (w/w) for industrial and consumer applications . Similar bans exist under Canada’s Chemical Management Plan and the US EPA’s Significant New Use Rules (SNURs). Australia’s Industrial Chemicals Act mandates biodegradability testing for all surfactant imports .

Alternatives and Sustainable Formulations

Green chemistry initiatives promote alkylpolyglucosides (APGs) and sophorolipids as biodegradable alternatives. APGs, derived from glucose and fatty alcohols, offer comparable emulsifying performance without estrogenic activity . Life-cycle assessments (LCAs) indicate 40–60% lower aquatic toxicity for APG-based cleaners versus nonylphenolate formulations .

Future Research Directions

Advanced Remediation Technologies

Photocatalytic degradation using TiO2_2/UV systems achieves >90% nonylphenol mineralization within 6 hours, offering promise for wastewater treatment . Nanofiltration membranes with <200 Da molecular weight cutoff effectively retain nonylphenolate ions, reducing effluent concentrations to <0.1 µg/L .

Biomonitoring and Exposure Assessment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods now detect nonylphenol metabolites in human urine at ppt levels, enabling epidemiological studies on endocrine disruption . Cohort analyses in industrial workers will clarify long-term health risks associated with occupational exposure.

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